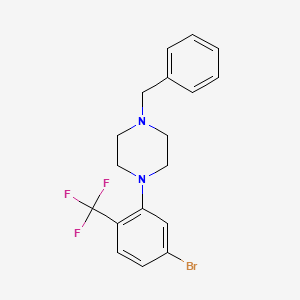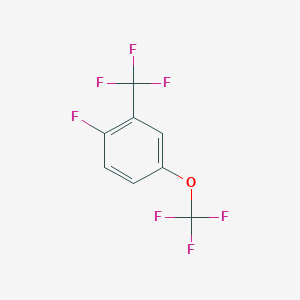
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (1F4T2T) is a fluorinated aromatic compound that has been studied for its potential applications in scientific research. 1F4T2T is an aromatic compound with a high degree of fluorination and has been found to be useful in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been studied for its potential applications in scientific research. This compound has been found to be useful as a solvent for organic reactions, as a reagent for organic synthesis, and as a fluorinating agent for organic compounds. In addition, this compound has been studied for its potential applications in biochemistry, such as the study of protein-ligand interactions and the study of enzyme-substrate interactions. This compound has also been studied for its potential applications in drug discovery, as it has been found to be useful in the synthesis of novel compounds that may have therapeutic applications.
Wirkmechanismus
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful fluorinating agent for organic compounds. The fluorination reaction is believed to proceed via a nucleophilic substitution reaction, in which the fluoride ion acts as a nucleophile and displaces a leaving group, such as a halide or a sulfonate group. The reaction is typically conducted in the presence of a Lewis acid, such as boron trifluoride, which acts as a catalyst and facilitates the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, this compound has been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Vorteile Und Einschränkungen Für Laborexperimente
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful reagent for organic synthesis and has been used in a variety of laboratory experiments. This compound has the advantage of being a highly fluorinated aromatic compound, which can be used to synthesize a variety of compounds. In addition, this compound has the advantage of being relatively inexpensive and readily available. However, this compound also has some limitations, as it is a volatile compound and can be difficult to handle in the laboratory.
Zukünftige Richtungen
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has been found to be a useful reagent for organic synthesis and has potential applications in a variety of scientific research areas. Possible future directions for this compound include the development of new synthesis methods for the compound, the development of new applications for the compound, the study of the compound’s biochemical and physiological effects, and the exploration of its potential applications in drug discovery. In addition, it may be possible to use this compound as a starting material for the synthesis of novel fluorinated compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIYYUNIGHKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




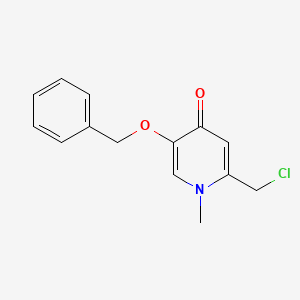
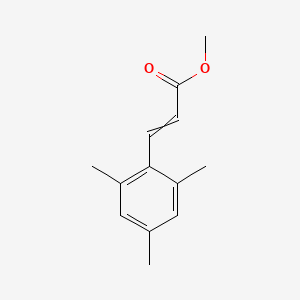

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
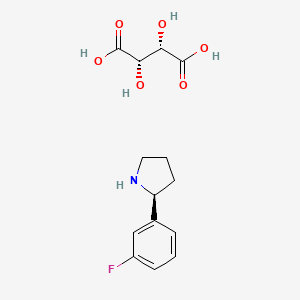
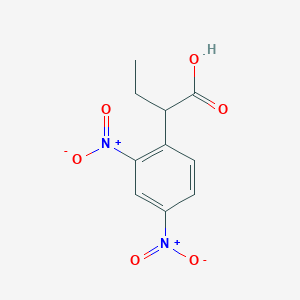



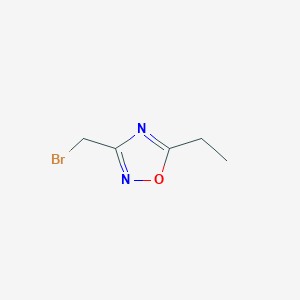
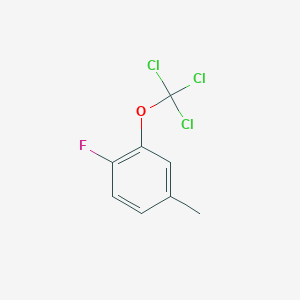
![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)
